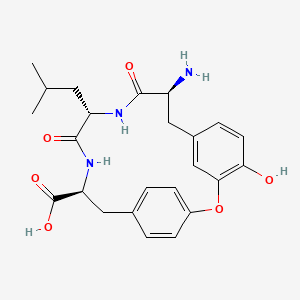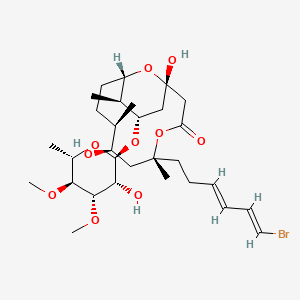
Altersolanol A
Vue d'ensemble
Description
Altersolanol A is a naturally occurring tetrahydroanthraquinone derivative isolated from various fungal species, including Phomopsis sp., Alternaria solani, and Stemphylium globuliferum . It is known for its potent cytotoxic and antimicrobial properties, making it a compound of significant interest in medicinal chemistry and pharmacology .
Applications De Recherche Scientifique
Altersolanol A has been extensively studied for its cytotoxic effects on multiple cancer cell lines, including glioma, hepatoma, prostate cancer, and breast cancer cells . It induces apoptosis through the cleavage of Caspase-3 and -9 and decreases anti-apoptotic protein expression . Additionally, this compound has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Micrococcus tetragenus .
In the field of medicinal chemistry, this compound is being explored for its potential as a chemotherapeutic agent due to its selective cytotoxicity against cancer cells . It also has applications in studying the mechanisms of apoptosis and antimicrobial resistance .
Mécanisme D'action
Target of Action
Altersolanol A, a reduced anthraquinone antibiotic, primarily targets the respiratory chain in bacterial cells . It interacts with the cytochrome c reductase enzyme, which plays a crucial role in the electron transport chain .
Mode of Action
This compound inhibits the incorporation of radioactive precursors into macromolecules (DNA, RNA, and Protein) in whole cells nonspecifically . It increases the respiration of bacterial cells and enhances the oxidation of NADH in the membrane fraction . Furthermore, it stimulates the oxidation of NADH by the enzyme preparation of cytochrome c reductase in the absence of cytochrome c . Thus, this compound seems to interfere with the respiratory chain in the bacterial membrane as an electron acceptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the respiratory chain in bacterial cells . By acting as an electron acceptor, it disrupts the normal flow of electrons within this pathway . This interference leads to an increase in cellular respiration and a nonspecific inhibition of macromolecule synthesis .
Result of Action
The action of this compound results in the inhibition of bacterial growth . It has been shown to quickly cease the growth of exponentially growing cells when exposed to it . It also exhibits cytotoxic effects on multiple cancer cells, including human glioma, hepatoma, prostate cancer, and breast cancer cells .
Analyse Biochimique
Biochemical Properties
Altersolanol A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been identified as a kinase inhibitor, which means it can interfere with the activity of kinases, enzymes that are pivotal in cell signaling pathways . This compound interacts with Caspase-3 and Caspase-9, enzymes involved in the apoptotic pathway, leading to cell death through apoptosis . Additionally, it affects the expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in multiple cancer cell lines by activating Caspase-3 and Caspase-9 and decreasing the expression of anti-apoptotic proteins . This compound also influences cell signaling pathways, particularly those involved in cell survival and proliferation. Furthermore, it affects gene expression by modulating the transcription of genes associated with apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a kinase inhibitor, this compound binds to the active site of kinases, preventing their activity and thereby disrupting cell signaling pathways . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. This compound also induces changes in gene expression, particularly those genes involved in apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent cytotoxic activity with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by inhibiting key enzymes in cell signaling pathways, leading to changes in metabolite levels . This compound also influences the expression of genes involved in metabolism, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation within different cellular compartments. This compound’s distribution is crucial for its cytotoxic activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended targets, such as kinases and apoptotic proteins, to exert its cytotoxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The first enantioselective total synthesis of Altersolanol A involves an asymmetric Diels–Alder cycloaddition promoted by ®-3,3′-diphenyl-BINOL/boron Lewis acid . This key step yields the tetrahydroanthraquinone core with excellent diastereo- and enantioselectivity (>95:5 dr and 98:2 er) .
Industrial Production Methods: Currently, this compound is primarily obtained through extraction from fungal cultures. The extraction process typically involves dichloromethane/methanol (1:1) extraction followed by concentration and subsequent ethyl acetate extraction of the concentrate .
Analyse Des Réactions Chimiques
Types of Reactions: Altersolanol A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Altersolanol B: Another tetrahydroanthraquinone with similar antimicrobial and cytotoxic properties.
Bostrycin: Exhibits anticancer activity and is structurally related to Altersolanol A.
Brefeldin A: Known for its anticancer activity and inhibition of the HIV-1 virus.
Uniqueness: this compound is unique due to its high selectivity and potency against a broad spectrum of cancer cell lines and its ability to induce apoptosis through multiple pathways . Its dual antimicrobial and cytotoxic activities make it a versatile compound for various scientific research applications .
Propriétés
IUPAC Name |
(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,13-15,17,20-23H,1-2H3/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMBLBOUQJNJIL-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891800, DTXSID701043575 | |
| Record name | Altersolanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22268-16-2, 116948-40-4 | |
| Record name | Altersolanol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22268-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altersolanol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022268162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altersolanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTERSOLANOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3LU23BE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


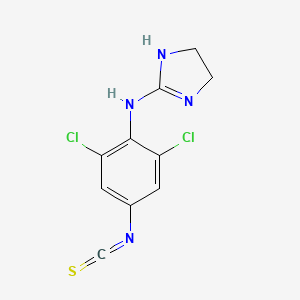


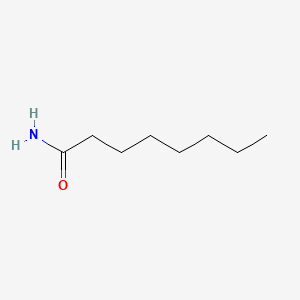
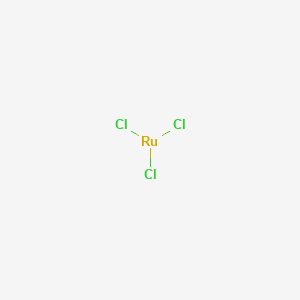

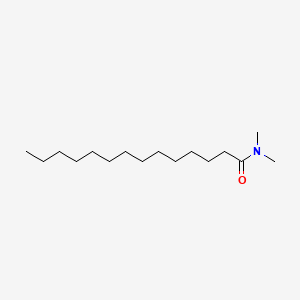
![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)
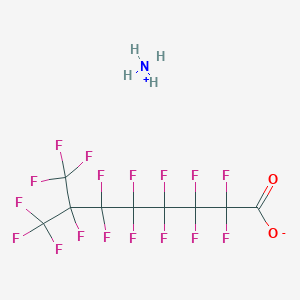
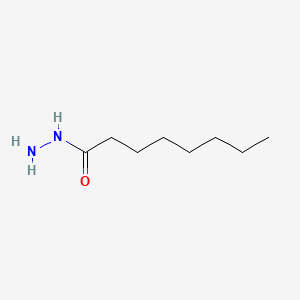
![4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1217091.png)
